molecular formula C10H11FO4S B1438124 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid CAS No. 1152548-25-8

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid

Cat. No. B1438124
M. Wt: 246.26 g/mol
InChI Key: KKKNTSIWQQISLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid is a chemical compound with the molecular formula C10H11FO4S and a molecular weight of 246.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid consists of 35 bonds in total, including 20 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid are not fully detailed in the sources I found. The compound has a molecular weight of 246.26 .

Scientific Research Applications

Synthesis and Material Applications

  • Fuel-Cell Technologies : The synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups highlight potential applications in fuel-cell technologies due to their high proton conductivity and mechanical properties, comparable to those of perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).
  • Herbicide Activity and Selectivity : Modifications to the fluorine atoms in certain compounds can significantly alter their herbicidal properties, as demonstrated with bentranil and its analogues, pointing to applications in agriculture (Hamprecht, Würzer, & Witschel, 2004).
  • Metal-Organic Frameworks (MOFs) : The construction of 3D metal–organic frameworks utilizing sulfonate–carboxylate ligands indicates applications in gas storage, separation, and catalysis due to their structural complexity and luminescent properties (Liu et al., 2013).

Chemical Synthesis Enhancements

  • Fluoroalkylation in Organic Synthesis : The (2-pyridyl)sulfonyl group enhances copper-mediated cross-coupling reactions, facilitating the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and materials science (Zhao et al., 2012).
  • Electrochemical Methods for Vinyl Fluorides : Cathodic cleavage and carboxylation of specific fluorovinyl compounds demonstrate electrochemical strategies for synthesizing fluorinated vinyl compounds, with implications for materials and pharmaceutical synthesis (Kunugi et al., 1995).

Environmental Remediation

  • In-situ Groundwater Remediation : The oxidation of perfluorinated compounds like PFOA and PFOS by heat-activated persulfate offers a method for remediating contaminated groundwater, although challenges remain for PFOS remediation (Park et al., 2016).

properties

IUPAC Name

2-fluoro-5-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNTSIWQQISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid

CAS RN

1152548-25-8
Record name 2-fluoro-5-(propane-2-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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